5-Amino-3-(4-pyrimidinyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(4-pyrimidinyl)-1H-1,2,4-triazole is a heterocyclic compound that features both a triazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(4-pyrimidinyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-hydrazinylpyrimidine with formic acid or formamide under reflux conditions. This reaction facilitates the formation of the triazole ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-pyrimidinyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-Amino-3-(4-pyrimidinyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-(4-pyrimidinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-pyridyl)-1H-1,2,4-triazole
- 5-Amino-3-(4-pyrimidinyl)-1H-pyrazole
- 5-Amino-3-(4-pyrimidinyl)-1H-imidazole
Uniqueness
5-Amino-3-(4-pyrimidinyl)-1H-1,2,4-triazole is unique due to its combination of a triazole and pyrimidine ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6N6 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-pyrimidin-4-yl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H6N6/c7-6-10-5(11-12-6)4-1-2-8-3-9-4/h1-3H,(H3,7,10,11,12) |
InChI Key |
FESAXRMDYLAWRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C2=NC(=NN2)N |
Origin of Product |
United States |
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